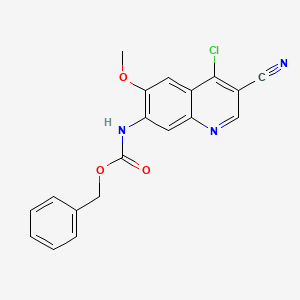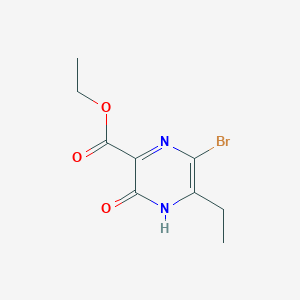
Ethyl 6-bromo-5-ethyl-3-hydroxypyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate is a heterocyclic compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and ethyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate typically involves the bromination of a pyrazine derivative followed by esterification. One common method is the bromination of 5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of ethyl 6-amino-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate.
Reduction: Formation of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-hydroxy-2-pyrazinecarboxylate.
Oxidation: Formation of ethyl 6-bromo-5-carboxy-3,4-dihydro-3-oxo-2-pyrazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparación Con Compuestos Similares
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 6-bromo-3-hydroxy-5-methyl-2-pyrazinecarboxylate: Contains a hydroxyl group instead of a keto group.
Propiedades
Fórmula molecular |
C9H11BrN2O3 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
ethyl 5-bromo-6-ethyl-2-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-5-7(10)12-6(8(13)11-5)9(14)15-4-2/h3-4H2,1-2H3,(H,11,13) |
Clave InChI |
JRHCFXXCIVEUEX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(C(=O)N1)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


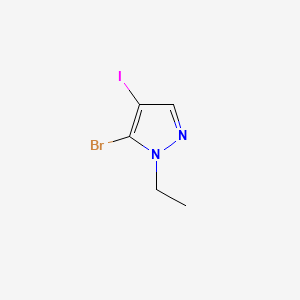
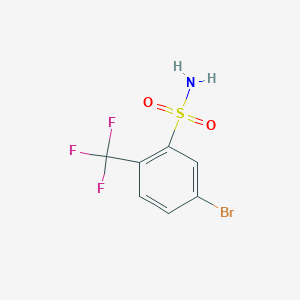




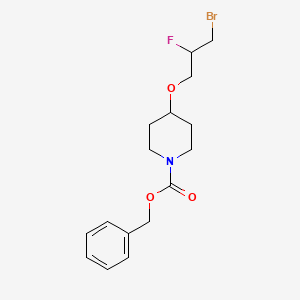


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)

![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)

